
(+)-1-(9-Fluorenyl)ethyl chloroformate
Overview
Description
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a chiral derivatizing agent widely used in enantioselective separations of amino acids, amines, and other biomolecules. Introduced in the 1980s by Einarsson et al., FLEC reacts with primary and secondary amines to form stable, fluorescent diastereomers that are separable via reversed-phase high-performance liquid chromatography (RP-HPLC) or capillary electrophoresis (CE) . Its 9-fluorenyl group enhances fluorescence, enabling sensitive detection with UV or mass spectrometry (MS). FLEC has been pivotal in identifying D-amino acids in biological samples, such as D-β-methylamino alanine (D-BMAA) in cycad seeds, and in clinical metabolomics for neurodegenerative disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (+)-1-(9-Fluorenyl)ethyl chloroformate primarily undergoes substitution reactions. It reacts with primary and secondary amines to form stable carbamate derivatives. This reaction is widely used in the derivatization of amino acids for analytical purposes .
Common Reagents and Conditions: The common reagents used in reactions with this compound include primary and secondary amines, bases such as pyridine, and solvents like acetone. The reactions are typically carried out at low temperatures to prevent side reactions and to maintain the integrity of the product .
Major Products Formed: The major products formed from reactions with this compound are carbamate derivatives. These derivatives are stable and can be easily analyzed using techniques such as HPLC and mass spectrometry .
Scientific Research Applications
Scientific Research Applications
- Chiral Derivatization
- Pharmaceutical Research
- Biological Studies
-
Quality Control in Industry
- Various industries utilize (+)-FLEC in quality control processes to ensure the purity and consistency of chiral compounds. Its ability to separate enantiomers efficiently makes it an essential tool for maintaining product standards .
Case Study 1: Separation of Amino Acids
A study demonstrated the effectiveness of (+)-FLEC in separating enantiomers of α-hydroxy acids using reversed-phase liquid chromatography. The results indicated a significant improvement in resolution compared to non-derivatized samples, showcasing its utility in analytical chemistry .
Case Study 2: Enantioselective Analysis
In another research effort, (+)-FLEC was utilized to quantify DL-homoalanine-4-yl(methyl)phosphinate enantiomers in biological specimens. The derivatization facilitated sensitive detection via fluorescence, highlighting its application in pharmacokinetic studies .
Comparison of Chiral Derivatizing Agents
Compound Name | Structure Type | Unique Features |
---|---|---|
(+)-1-(9-Fluorenyl)ethyl chloroformate | Chiral Derivatizing Agent | High sensitivity; suitable for HPLC |
(−)-1-(9-Fluorenyl)ethyl chloroformate | Chiral Derivatizing Agent | Enantiomer with similar applications |
2,2,2-Trichloroethyl chloroformate | Chloroformate Derivative | More reactive; less selective for amino acids |
N-(9-Fluorenylmethoxycarbonyl)amino acids | Fluorene-based Derivative | Used for peptide synthesis; different reactivity |
Mechanism of Action
The mechanism of action of (+)-1-(9-Fluorenyl)ethyl chloroformate involves the formation of a covalent bond with the amino group of the target molecule. This reaction results in the formation of a stable carbamate derivative, which can be easily separated and analyzed. The molecular targets of this compound are primarily amino acids and amines, and the pathways involved include nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
1-(9-Fluorenyl)-methyl Chloroformate (FMOC)
- Structure : Differs from FLEC by lacking the ethyl group and chiral center.
- Applications: Non-chiral derivatization for amino acid analysis. FMOC is used for general fluorescence tagging but cannot resolve enantiomers .
- Detection : RP-HPLC with fluorescence detection (FLD).
- Limitations: Limited to achiral separations; requires additional chiral columns or additives for enantiomer resolution.
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
- Structure : Similar fluorenyl backbone but lacks chiral ethyl group.
- Applications: Primarily for peptide synthesis (protecting amino groups) rather than analytical separations .
- Key Difference: Not used for chiral analysis; focuses on synthetic chemistry.
Ethyl Chloroformate
- Structure : Lacks the fluorenyl group, reducing fluorescence.
- Applications: Derivatization of guanidino compounds and hydroxamates; non-chiral .
- Detection : Gas chromatography (GC) or LC with UV detection.
- Sensitivity : Lower than FLEC due to absence of fluorophore.
Propyl Chloroformate
- Applications : Used in hydrophilic compound analysis and disinfection byproduct studies. Validated for robustness but lacks chiral discrimination .
(-)-Menthyl Chloroformate
- Applications : Chiral derivatization for thin-layer chromatography (TLC) of β-blockers.
- Limitations : Derivatives may be unstable; less versatile than FLEC in LC-MS applications .
Performance Metrics and Research Findings
Table 1: Comparative Analysis of FLEC and Analogues
Compound | Chiral? | Fluorescence | Primary Application | Sensitivity (LOD) | Separation Technique |
---|---|---|---|---|---|
FLEC | Yes | High | Enantioselective LC-MS, CE | 0.1–1.0% (D-carnitine) | RP-HPLC, MEKC, TIMS-TOFMS |
FMOC | No | High | General amino acid derivatization | nmol–µmol range | RP-HPLC (achiral) |
Fmoc-Cl | No | Moderate | Peptide synthesis | N/A | Synthetic chemistry |
Ethyl Chloroformate | No | Low | GC/MS of guanidino compounds | 0.1–0.2 µmol/L | GC, LC-UV |
(-)-Menthyl Chloroformate | Yes | Low | TLC of β-blockers | Not reported | TLC |
Key Research Findings:
FLEC vs. FMOC: FLEC’s chiral ethyl group enables direct enantiomer separation on achiral columns, whereas FMOC requires chiral stationary phases . FLEC derivatives showed 23× higher signal-to-noise ratios than UV detection in micellar electrokinetic chromatography (MEKC) .
FLEC vs. Ethyl Chloroformate: FLEC’s fluorescence detection provided 100× better sensitivity than UV methods for D-amino acids .
FLEC in Clinical Metabolomics: Separated 14 chiral amino acids in cerebrospinal fluid (CSF) with LODs in the nmol/L range, critical for detecting D-serine in Alzheimer’s disease .
Innovative Applications: Trapped ion mobility spectrometry (TIMS-TOFMS) with FLEC derivatization resolved diastereomers without reference standards, enabling rapid AA analysis .
Limitations and Considerations
- Sample Preparation: FLEC requires enzymatic hydrolysis to prevent racemization during acid treatment, adding complexity compared to non-chiral reagents .
- Reagent Cost: FLEC is more expensive than non-fluorescent chloroformates.
- Enantiomer-Specific Effects : (-)-FLEC (the enantiomer) showed different migration times in CE, necessitating careful reagent selection .
Biological Activity
Overview
(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly referred to as (+)-FLEC, is a chiral derivatizing agent primarily utilized in the analytical chemistry domain for the separation of enantiomers, particularly in amino acid analysis. Its molecular formula is C₁₆H₁₃ClO₂, with a molecular weight of 272.73 g/mol. The compound's unique properties stem from its fluorenyl group, which enhances its reactivity and fluorescence capabilities, making it an effective tool for various biological and chemical analyses .
Target of Action
The primary targets of (+)-FLEC are chiral amino acids (AAs). The compound interacts with these targets through a process known as chiral derivatization , where it forms stable derivatives that can be separated based on their different retention times during chromatographic analysis.
Mode of Action
Upon reaction with the amino group of amino acids, (+)-FLEC forms a carbamate bond, resulting in diastereomers that can be distinguished using techniques like High-Performance Liquid Chromatography (HPLC). This alteration in molecular structure not only aids in separation but can also influence the biological activity of the modified compounds .
Biological Implications
While specific biological activities of (+)-FLEC are not extensively documented, its role as a chiral derivatizing agent implies potential effects on the pharmacokinetics and pharmacodynamics of the compounds it modifies. The derivatives formed may exhibit varying interactions with biological targets, which could impact their efficacy and safety profiles in drug development.
Case Studies
-
Chiral Separation Techniques
A study highlighted the use of (+)-FLEC in micellar electrokinetic chromatography coupled with UV-excited fluorescence detection for the chiral analysis of amino acids. The results demonstrated significant improvements in sensitivity and resolution, achieving chiral resolutions between 1.2 and 7.9 for various proteinogenic amino acids . -
Impact on Drug Analysis
Another research effort employed (+)-FLEC to derive L-BMAA (β-N-methylamino-L-alanine), a neurotoxic amino acid, from complex biological samples. The study illustrated how derivatization with (+)-FLEC improved detection limits and specificity for both L- and D-enantiomers, indicating its utility in toxicological assessments .
Comparative Analysis
The following table summarizes structural comparisons between (+)-FLEC and other similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
(−)-1-(9-Fluorenyl)ethyl chloroformate | Chiral Derivatizing Agent | Enantiomer of (+)-FLEC; used similarly |
2,2,2-Trichloroethyl chloroformate | Chloroformate Derivative | More reactive; less selective for amino acids |
N-(9-Fluorenylmethoxycarbonyl)amino acids | Fluorene-based Derivative | Used for peptide synthesis; different reactivity |
Safety and Handling
(+)-FLEC is classified as a hazardous material due to its corrosive nature. Proper safety protocols must be followed when handling this compound to prevent adverse reactions during experiments.
Q & A
Basic Research Questions
Q. What is the standard derivatization procedure for chiral amines using FLEC in HPLC analysis?
FLEC is used to derivatize chiral amines, forming diastereomers separable on achiral reversed-phase columns. A typical protocol involves:
- Dissolving the analyte in acetone or acetonitrile.
- Adding FLEC (18 mM in acetone) at a 2:1 molar ratio to the amine.
- Reacting at room temperature for 30–60 minutes.
- Quenching excess reagent with solid-phase extraction (e.g., C18 cartridges) to avoid interference .
- Separating derivatives using a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) and fluorescence detection (λex 260 nm, λem 315 nm).
Q. How does FLEC enhance sensitivity in enantiomer detection?
FLEC introduces a fluorescent 9-fluorenyl group, enabling detection at nanomolar levels. Its strong UV absorbance and fluorescence amplify signals for trace analytes (e.g., D-carnitine in L-carnitine at 0.1–1.0% levels) . This is critical in biological matrices like plasma or cerebrospinal fluid, where enantiomer concentrations are low .
Q. What are the primary applications of FLEC in pharmaceutical research?
FLEC is widely used for:
- Enantiomeric purity assessment of β-blockers (e.g., propranolol, atenolol) .
- Quantifying D-amino acids in neurodegenerative disease studies (e.g., D-serine in Alzheimer’s research) .
- Chiral analysis of unnatural amino acids (e.g., β-methylamino alanine) in environmental toxins .
Advanced Research Questions
Q. How can reaction conditions (solvent, temperature, pH) be optimized for FLEC derivatization?
- Solvent : Acetone or acetonitrile ensures reagent stability. Avoid protic solvents (e.g., methanol) to prevent hydrolysis .
- Temperature : Room temperature (20–25°C) minimizes side reactions; higher temperatures risk racemization .
- pH : Neutral to slightly basic conditions (pH 7–9) maximize amine reactivity. Acidic conditions reduce derivatization efficiency .
Q. What strategies resolve diastereomer co-elution in FLEC-based separations?
- Stationary phase : Polar-embedded C18 or phenyl columns improve resolution by enhancing hydrophobic/hydrogen-bonding interactions .
- Mobile phase : Adjusting acetonitrile content (10–40%) and using ion-pair agents (e.g., ammonium formate) enhances selectivity .
- Post-column cooling : Reduces peak broadening for thermally labile derivatives .
Q. How to validate FLEC-based methods for trace enantiomer quantification in complex matrices?
- Linearity : Test over 0.1–10 µg/mL (R<sup>2</sup> >0.995) with spiked plasma/urine samples .
- LOD/LOQ : Achieve LODs ≤1 nM via fluorescence signal amplification .
- Matrix effects : Use isotope-labeled internal standards (e.g., D3-FLEC) to correct recovery variations .
Q. Can FLEC be combined with capillary electrophoresis (CE) or mass spectrometry (MS)?
- CE : FLEC derivatives are compatible with CE using ammonium perfluorooctanoate (APFO) as a volatile pseudostationary phase, enabling baseline separation of 14 amino acids .
- LC-MS/MS : FLEC-labeled analytes (e.g., N-methyl-D-aspartate) show improved ionization efficiency and reduced matrix interference in ESI+ mode .
Q. What factors influence the stability of FLEC derivatives during storage?
- Temperature : Store at –20°C to prevent hydrolysis; derivatives degrade by 5–10% over 72 hours at 4°C .
- Light exposure : Protect from UV light to avoid fluorophore degradation .
- Solvent : Acetonitrile > acetone for long-term stability (≥1 month) .
Q. How does mobile phase pH and organic modifier choice impact FLEC-based separations?
- pH 2–3 : Enhances protonation of acidic analytes (e.g., amino acids), improving retention on C18 columns .
- Acetonitrile vs. methanol : Acetonitrile provides sharper peaks (lower viscosity), while methanol increases selectivity for polar diastereomers .
Q. How does FLEC compare to other chiral derivatization agents (e.g., NIFE, OPA)?
- Selectivity : FLEC outperforms N-(4-nitrophenoxycarbonyl)-L-phenylalanine (NIFE) for bulky amines due to steric effects .
- Sensitivity : FLEC’s fluorescence detection surpasses o-phthalaldehyde (OPA) in UV-based methods .
- Compatibility : FLEC derivatives are stable in LC-MS buffers, unlike thermally labile Marfey’s reagents .
Properties
CAS No. |
107474-79-3 |
---|---|
Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
[(1S)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m0/s1 |
InChI Key |
SFRVOKMRHPQYGE-JTQLQIEISA-N |
SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |
Pictograms |
Corrosive |
Synonyms |
1-(9-fluorenyl)ethyl chloroformate FLEC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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